Alprenolol hydrochloride

Descripción general

Descripción

Se utiliza principalmente en el tratamiento de la hipertensión, la angina de pecho y las arritmias . Este compuesto funciona bloqueando los efectos de la epinefrina y la norepinefrina en los receptores beta-adrenérgicos, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de hidrocloruro de alprenolol implica la reacción de 2-alilfenol con epiclorhidrina para formar 1-(2-alilfenoxi)-2,3-epoxipropano. Este intermedio se hace reaccionar luego con isopropilamina para producir alprenolol. El paso final implica la conversión de alprenolol a su sal de hidrocloruro haciendo reaccionar con ácido clorhídrico .

Métodos de Producción Industrial

La producción industrial de hidrocloruro de alprenolol sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Hydrochloride Salt Formation

Alprenolol hydrochloride is synthesized by reacting alprenolol (the free base) with hydrochloric acid. This reaction involves protonation of the amine group in alprenolol, forming a hydrochloride salt for improved solubility and stability .

| Parameter | Details |

|---|---|

| Reactants | Alprenolol, HCl gas |

| Solvent | Acetone, methanol, ethyl acetate |

| Precipitation agent | Ether |

| Product | This compound (powder) |

The salt formation enhances water solubility (50 mg/mL) and is critical for pharmaceutical applications .

Biotin Labeling Reaction

Amino alprenolol undergoes amide bond formation with vitamin H hydroxyl amine ester (a 14-carbon biotin derivative) to create a long-armed biotin-labeled compound. This reaction enables β2-adrenergic receptor detection via avidin-based systems .

| Parameter | Details |

|---|---|

| Amino alprenolol | 5 mg |

| Biotin derivative | 8 mg (Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester) |

| Solvent | Dimethyl formamide |

| Reaction time | 24 hours (room temperature) |

| Purification method | Sephadex LH20 column chromatography |

| Yield | 38% (yellow solid) |

The final product is used in receptor-binding assays .

Alternative Manufacturing Process

This compound can also be synthesized via a multi-step process involving:

-

Reduction of an intermediate amine using sodium borohydride in methanol/acetone.

-

Crystallization of the free base followed by acidification with HCl gas .

| Key Step | Reagents/Conditions |

|---|---|

| Intermediate reduction | Sodium borohydride (5 g) in methanol/acetone |

| Free base isolation | Ether extraction |

| Hydrochloride formation | HCl gas in acetone |

This method emphasizes the role of sodium borohydride in achieving a 57°C melting point for the free base intermediate .

Stability and Solubility

This compound exhibits hygroscopic properties and requires storage at 2–8°C . Its solubility in water (100 mM) and ethanol (28.58 mg/mL) facilitates formulation in pharmaceutical solutions .

| Property | Value |

|---|---|

| Melting point | 107–109°C |

| Water solubility | 50 mg/mL |

| Stability | Hygroscopic |

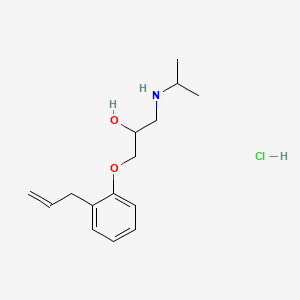

Structural Analysis

The compound’s structure includes a β-adrenergic antagonist core with a hydrochloride counterion. Key functional groups include an isopropylamino group (β-receptor binding) and a phenoxypropyl chain .

| Structural Feature | Role |

|---|---|

| Isopropylamino group | β-adrenergic receptor binding |

| Phenoxypropyl chain | Lipophilic interactions |

| Hydrochloride ion | Solubility enhancement |

Research Findings

-

Anti-prion activity : this compound binds to prion protein hotspots, reducing PrP^Sc accumulation in infected mice .

-

Receptor selectivity : Shows higher affinity for β2 > β1 > β3 adrenoceptors and 5-HT1A receptors .

-

Clinical use : Historically used as a β-blocker for hypertension, though no longer marketed by AstraZeneca .

Aplicaciones Científicas De Investigación

Alprenolol hydrochloride is a non-selective β-adrenoceptor and SR-1A (5HTR1A) inhibitor . It is used in the treatment of angina pectoris and as an anti-hypertensive, anti-anginal, and anti-arrhythmic agent . Alprenolol is no longer marketed by AstraZeneca but may still be available in generic varieties .

Scientific Research Applications

This compound serves as an antagonist primarily to β-adrenoceptors, with a higher affinity for β2 over β1 and β3 subtypes, and it also interacts with 5-HT1A receptors . The compound effectively blocks these receptors, which are for various physiological responses . By inhibiting β1 and β2-adrenoceptors, this compound modulates the effects of endogenous catecholamines such as adrenaline and noradrenaline, which are naturally occurring compounds that play a role in the body′s fight-or-flight response . This blockade can alter cellular signaling pathways, leading to varied biochemical and physiological outcomes .

In research applications, the use of this compound allows scientists to study the role of these receptors in different systems and processes, aiding in the understanding of their underlying mechanisms and effects in various biological applications . Additionally, its interaction with 5-HT1A receptors, which are involved in serotonin signaling, provides further opportunities to explore the complexities of neurotransmitter systems and their implications in modulating mood and cognitive functions .

Alprenolol (Alp) and carvedilol (Car) induce beta(1)AR-mediated transactivation of the EGFR and downstream ERK activation . Recent evidence suggests that binding of agonist to its cognate receptor initiates not only classical G protein-mediated signaling but also beta-arrestin-dependent signaling . One such beta-arrestin-mediated pathway uses the beta(1)-adrenergic receptor (beta(1)AR) to transactivate the EGFR . Alp- and Car-stimulated EGFR transactivation requires beta(1)AR phosphorylation at consensus G protein-coupled receptor kinase sites and beta-arrestin recruitment to the ligand-occupied receptor . Moreover, pharmacological inhibition of Src and EGFR blocked Alp- and Car-stimulated EGFR transactivation . These findings demonstrate that Alp and Car are ligands that not only act as classical receptor antagonists but can also stimulate signaling pathways in a G protein-independent, beta-arrestin-dependent fashion .

Pharmacology

Mecanismo De Acción

El hidrocloruro de alprenolol ejerce sus efectos bloqueando de forma no selectiva los receptores beta-1 y beta-2 adrenérgicos. Esta inhibición previene la unión de la epinefrina y la norepinefrina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial . Además, el alprenolol inhibe la producción de renina al unirse a los receptores beta-2 en el aparato yuxtaglomerular, contribuyendo aún más a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

Compuestos Similares

Propranolol: Otro betabloqueante no selectivo que se utiliza para indicaciones similares.

Atenolol: Un betabloqueante selectivo beta-1 con menos efectos secundarios en el sistema respiratorio.

Singularidad

El hidrocloruro de alprenolol es único debido a su naturaleza no selectiva, lo que le permite bloquear tanto los receptores beta-1 como beta-2. Este amplio espectro de actividad lo hace eficaz en el tratamiento de una variedad de afecciones cardiovasculares. Además, su posible uso en el tratamiento de enfermedades priónicas lo diferencia de otros betabloqueantes .

Actividad Biológica

Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing important insights into its clinical applications and safety profile.

Rocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction (NMJ). This competitive antagonism prevents acetylcholine from eliciting muscle contraction, leading to muscle paralysis. The blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine or edrophonium, which increase the availability of acetylcholine at the NMJ .

Pharmacokinetics

- Absorption : Rocuronium is poorly absorbed from the gastrointestinal tract.

- Volume of Distribution :

- 0.3 L/kg (infants)

- 0.26 L/kg (children)

- 0.21 L/kg (adults)

- Protein Binding : Approximately 30% bound to human plasma proteins.

- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.

- Elimination : Excreted mainly via the liver, with a half-life varying based on age and health status .

Neuromuscular Blockade

Rocuronium's efficacy in achieving neuromuscular blockade is dose-dependent. Studies have demonstrated that different muscle groups exhibit varying sensitivities to rocuronium. For example, the orbicularis oris muscle shows a higher IC50 value compared to the gastrocnemius muscle, indicating that smaller muscle fibers may be less sensitive to blockade due to higher receptor density .

Case Studies

- Pharmacodynamic Responses : A study evaluated the pharmacodynamic responses of rocuronium in normal rats, revealing significant differences in twitch tension reduction between different muscle groups. The findings suggested that smaller fibers might recover from blockade more effectively than larger fibers .

- Impact on Cancer Cells : Research indicated that rocuronium may suppress esophageal cancer cell proliferation by inhibiting C–X–C motif chemokine ligand 12 secretion from cancer-associated fibroblasts. This suggests potential anti-cancer properties beyond its anesthetic applications .

Safety and Adverse Effects

While rocuronium is generally safe, it is essential to monitor for potential adverse effects such as residual neuromuscular blockade, which can lead to postoperative complications. The use of reversal agents like sugammadex has been shown to mitigate these risks effectively . Furthermore, studies have indicated that rocuronium does not significantly alter neuronal viability or induce apoptosis in neuronal cultures when compared to control conditions, highlighting its relative safety profile in neurological contexts .

Summary of Findings

| Parameter | Value/Details |

|---|---|

| Mechanism | Competitive antagonist at nicotinic receptors |

| Volume of Distribution | 0.3 L/kg (infants), 0.21 L/kg (adults) |

| Protein Binding | ~30% |

| Metabolism | Liver (to 17-desacetyl-rocuronium) |

| Half-life | Varies with age and health |

| Neuromuscular Blockade Effects | Dose-dependent; varies by muscle type |

| Anti-Cancer Activity | Suppresses esophageal cancer via chemokine inhibition |

Propiedades

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCPAXJDDNWJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929704 | |

| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13707-88-5, 13655-52-2 | |

| Record name | Alprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprenolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alprenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.